molecular formula C12H10FN3O B11874680 2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

カタログ番号: B11874680
分子量: 231.23 g/mol
InChIキー: HFHLEVDLVUXWNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound built on a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-one scaffold, a privileged structure in medicinal chemistry known for its versatility in designing biologically active molecules . The core pyrrolopyrimidine structure is recognized as a pharmacophore with significant potential in oncology research, serving as a key scaffold in the development of novel small-molecule inhibitors . While specific biological data for this exact compound is limited in the public domain, its structure is closely related to other dihydropyrrolopyrimidine derivatives that have been investigated as potent inhibitors of critical kinases. For instance, similar compounds have been developed into ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, which are a promising target for cancer therapy due to their role in the DNA damage response (DDR) pathway . Furthermore, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is also found in compounds explored as FAK/Pyk2 inhibitors, highlighting the scaffold's applicability in targeting signaling pathways involved in cell proliferation and survival . The presence of the 4-fluorophenyl substituent is a common feature in drug discovery, often used to modulate the compound's electronic properties, metabolic stability, and binding affinity. This makes this compound a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the development of new therapeutic agents for diseases such as cancer. Intended Use and Handling: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, using personal protective equipment and following standard laboratory safety protocols.

特性

分子式

C12H10FN3O

分子量

231.23 g/mol

IUPAC名

2-(4-fluorophenyl)-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H10FN3O/c13-8-3-1-7(2-4-8)11-15-10-6-14-5-9(10)12(17)16-11/h1-4,14H,5-6H2,(H,15,16,17)

InChIキー

HFHLEVDLVUXWNZ-UHFFFAOYSA-N

正規SMILES

C1C2=C(CN1)N=C(NC2=O)C3=CC=C(C=C3)F

製品の起源

United States

準備方法

Acid-Catalyzed Cyclization of Pyrrole-Carbonitrile Intermediates

A widely adopted method involves cyclizing pyrrole derivatives bearing nitrile and amino groups under acidic conditions. For example, ethyl 3-amino-4-cyanopyrrole-2-carboxylate undergoes cyclization in the presence of HCl gas to yield the pyrimidinone core. This method, adapted from pyrazolo[3,4-d]pyrimidine syntheses, involves reacting a nitrile-containing precursor with dioxane-saturated HCl, followed by basification with sodium hydroxide (Scheme 1A). Yields for analogous systems range from 30% to 41%.

Stepwise Annulation via Guanylation and Ring Closure

An alternative approach involves constructing the pyrrolo[3,4-d]pyrimidine ring through sequential guanylation and cyclization. For instance, 3-amino-5-methyl-1H-pyrrole-2-carboxylate derivatives react with guanylating agents (e.g., cyanoguanidine) to form intermediate pyrimidine precursors, which are subsequently oxidized or deprotected. This method, though lengthier, offers better control over regiochemistry, as demonstrated in the synthesis of N-protected pyrrolo[3,2-d]pyrimidines.

CatalystBaseSolventTemp (°C)Yield (%)Source
Pd(dppf)Cl₂Cs₂CO₃i-PrOH/H₂O10023–86
Pd(PPh₃)₄K₂CO₃Toluene/EtOH8045–60

Direct Arylation via Buchwald-Hartwig Amination

While less common, direct C–H arylation has been explored for analogous systems. For example, palladium-catalyzed coupling of 4-fluoroiodobenzene with unprotected pyrrolopyrimidinones in the presence of Xantphos and potassium tert-butoxide affords moderate yields (40–55%). However, this method is less efficient than Suzuki coupling for electron-deficient aryl halides.

Reduction to 6,7-Dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

The partial saturation of the pyrrole ring is achieved through catalytic hydrogenation or transfer hydrogenation .

Catalytic Hydrogenation Under H₂ Atmosphere

Hydrogenation of the pyrrolo[3,4-d]pyrimidin-4(5H)-one core using Pd/C or Raney Ni in ethanol at 50–60 psi H₂ selectively reduces the 6,7-double bond without affecting the pyrimidinone ring. Yields exceed 90% for related dihydropyrrolo[3,2-d]pyrimidines.

Transfer Hydrogenation with Ammonium Formate

Alternative methods employ ammonium formate as a hydrogen donor in methanol under reflux. This approach avoids high-pressure equipment and achieves comparable yields (85–92%).

Purification and Structural Characterization

Final purification is typically accomplished via recrystallization (ethanol/water) or preparative HPLC . Structural validation relies on:

  • ¹H NMR : Characteristic singlets for H-5 (δ 7.5–8.1 ppm) and H-6/H-7 (δ 2.8–3.2 ppm).

  • IR Spectroscopy : Bands at 2215 cm⁻¹ (C≡N) and 1706 cm⁻¹ (C=O).

  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass confirmation within 3 ppm error.

Challenges and Optimization Strategies

Low Yields in Cyclization Steps

Early cyclization methods suffered from poor yields (12%) due to competing side reactions. Optimizing reaction time (6–8 h) and substituting HCl gas with polyphosphoric acid increased yields to 30–41%.

Byproduct Formation During Suzuki Coupling

N-Benzylation of pyrrolopyrimidines often generates side products, necessitating chromatographic purification. Switching to Pd(dppf)Cl₂ and Cs₂CO₃ reduced byproduct formation in analogous reactions .

化学反応の分析

反応の種類: 2-(4-フルオロフェニル)-6,7-ジヒドロ-3H-ピロロ[3,4-d]ピリミジン-4(5H)-オンは、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件:

主な生成物:

4. 科学研究への応用

2-(4-フルオロフェニル)-6,7-ジヒドロ-3H-ピロロ[3,4-d]ピリミジン-4(5H)-オンは、科学研究において幅広い用途があります。

科学的研究の応用

Anticancer Activity

Research has demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit potent anticancer properties. For instance, studies have shown that compounds similar to 2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can inhibit focal adhesion kinases (FAK) and Pyk2, which play critical roles in cancer cell proliferation and survival. The inhibition of these kinases has been linked to reduced tumor growth and metastasis in various cancer models .

Case Study: Dual Inhibition of FAK and Pyk2

A notable study highlighted the efficacy of pyrrolo[3,4-d]pyrimidine derivatives in inhibiting both FAK and Pyk2. The dual inhibition mechanism was shown to significantly enhance anti-angiogenic effects, making these compounds promising candidates for cancer therapeutics .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions of this compound with various biological targets. These studies reveal how the compound interacts with key amino acids in target proteins, suggesting potential pathways for therapeutic action. For example, docking studies indicated that this compound could effectively bind to cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been explored through various methods, including cascade reactions that enhance yield and efficiency. The structure-activity relationship studies have identified specific substituents that enhance biological activity while minimizing toxicity .

Table: Structure-Activity Relationships of Pyrrolo[3,4-d]pyrimidine Derivatives

CompoundSubstituentActivity (IC50)Target
AFluorine0.78 µMCDK2
BMethyl1.06 µMTRKA
CHydroxy0.55 µMFAK

Potential Applications in Neurology

Emerging research suggests that pyrrolo[3,4-d]pyrimidine derivatives may also have neuroprotective effects. These compounds could potentially modulate pathways involved in neurodegenerative diseases by inhibiting kinases associated with neuronal survival .

作用機序

2-(4-フルオロフェニル)-6,7-ジヒドロ-3H-ピロロ[3,4-d]ピリミジン-4(5H)-オンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、特定の酵素または受容体に結合することが知られており、それらの活性を調節します。 この相互作用は、酵素活性の阻害またはシグナル伝達経路の活性化につながる可能性があり、最終的には望ましい生物学的効果をもたらします .

類似化合物:

  • 2-(4-クロロフェニル)-6,7-ジヒドロ-3H-ピロロ[3,4-d]ピリミジン-4(5H)-オン
  • 2-(4-メチルフェニル)-6,7-ジヒドロ-3H-ピロロ[3,4-d]ピリミジン-4(5H)-オン
  • 2-(4-メトキシフェニル)-6,7-ジヒドロ-3H-ピロロ[3,4-d]ピリミジン-4(5H)-オン

比較: アナログと比較して、2-(4-フルオロフェニル)-6,7-ジヒドロ-3H-ピロロ[3,4-d]ピリミジン-4(5H)-オンは、フッ素原子の存在により独自の特性を示します。 このフッ素置換は、化合物の代謝安定性、結合親和性、および全体的な生物活性を向上させる可能性があります .

類似化合物との比較

Substituent Effects on Physicochemical Properties

The 4-fluorophenyl group at position 2 introduces electronic and steric effects that differentiate this compound from analogs with alkyl or other aryl substituents. Key comparisons include:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Features
Target Compound 4-Fluorophenyl C₁₂H₁₁FN₃O 232.24 g/mol Fluorine enhances electronegativity and potential bioavailability
2-Methyl Analog (CAS 2044714-12-5) Methyl C₇H₁₁Cl₂N₃O 224.09 g/mol Simpler alkyl group; dihydrochloride salt enhances solubility
2-Ethyl Analog (CAS 1220030-37-4) Ethyl C₈H₁₁N₃O 165.19 g/mol Increased lipophilicity due to ethyl group

Key Observations :

  • The fluorophenyl group increases molecular weight and may improve metabolic stability compared to alkyl substituents.
  • Chlorinated salts (e.g., dihydrochloride) in the methyl analog enhance aqueous solubility, a feature absent in the target compound .

Comparison with Pyrazolo[3,4-d]pyrimidinone Derivatives

Pyrazolo[3,4-d]pyrimidinones share a similar fused-ring system but replace the pyrrolo ring with a pyrazole. Notable examples include:

Structural Implications :

  • Fluorine’s electronegativity in the 4-fluorophenyl group could enhance interactions with hydrophobic enzyme pockets, similar to chlorophenyl groups in pyrazolo derivatives .

生物活性

2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological mechanisms, effects on various cell lines, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolopyrimidine family and is characterized by the following structural formula:

Property Details
IUPAC Name This compound
Molecular Formula C12H11FN3O
Molecular Weight 229.23 g/mol

The compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. By inhibiting CDK2, it disrupts the phosphorylation processes necessary for cell cycle progression, leading to apoptosis in cancer cells. The binding occurs at the ATP-binding pocket of CDK2, forming hydrogen bonds with key residues such as Leu83 and Asp145, thereby stabilizing the interaction and enhancing inhibitory effects .

Cytotoxic Effects

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Induces apoptosis with an IC50 value of approximately 1.5 µM.
  • HCT-116 (Colon Cancer) : Shows cytotoxic effects with an IC50 value of around 2 µM.
  • HeLa Cells : Demonstrates potent inhibition of tubulin assembly leading to mitotic arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be optimized through structural modifications. Studies have shown that alterations in substituent groups on the phenyl ring can significantly affect potency and selectivity towards CDK inhibition. For instance:

  • Adding electron-withdrawing groups enhances activity against CDK2.
  • Modifications that increase lipophilicity improve membrane permeability but may reduce solubility .

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various pyrrolopyrimidine derivatives, it was found that compounds structurally similar to this compound exhibited enhanced cytotoxicity against multiple cancer cell lines. The study highlighted the significance of fluorine substitution in improving pharmacokinetic properties .

Study 2: Inhibition of Microtubule Dynamics

Another investigation focused on the impact of this compound on microtubule dynamics in HeLa cells. Live-cell confocal microscopy revealed that treatment with this compound led to significant disruptions in spindle morphology and microtubule stability, indicating its potential as a therapeutic agent targeting mitotic processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized?

  • Methodology :

  • Start with cyclization of pyrrole and pyrimidine intermediates, as seen in structurally analogous compounds .
  • Optimize yield by adjusting temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd/C for hydrogenation steps).
  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and HPLC for purity assessment (>95%) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodology :

  • 1H/13C NMR : Assign peaks to confirm the fluorophenyl substituent (e.g., aromatic protons at δ 7.2–7.8 ppm) and fused pyrrolopyrimidine core .
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodology :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF7, Hep-G2) at concentrations 1–100 µM for 48–72 hours .
  • Kinase Inhibition : Screen against ATR kinase using fluorescence-based assays (e.g., ADP-Glo™) to measure IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacokinetic properties?

  • Methodology :

  • Modifications : Introduce substituents (e.g., methyl, methoxy) at the 6,7-dihydro position to enhance solubility or metabolic stability .
  • Assays :
  • Solubility : Use shake-flask method in PBS (pH 7.4) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to ATR kinase .

Q. What experimental strategies resolve contradictions in reported anticancer efficacy across cell lines?

  • Methodology :

  • Standardization : Use identical cell lines (e.g., ATCC-certified MCF7) and culture conditions (e.g., 10% FBS, 37°C, 5% CO2) .
  • Mechanistic Profiling :
  • Proteomic Analysis : Perform Western blotting to assess downstream targets (e.g., p-CHK1 for ATR inhibition) .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to identify non-specific interactions .

Q. How can enzyme kinetics elucidate the compound’s mechanism of action against ATR kinase?

  • Methodology :

  • Steady-State Kinetics : Measure initial reaction rates (v0) at varying ATP concentrations (0.1–10 mM) to calculate Km and Vmax .
  • Inhibition Mode : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • IC50 Validation : Repeat assays with recombinant ATR kinase (≥90% purity) under standardized buffer conditions (pH 7.5, 25 mM MgCl2) .

Data Analysis and Interpretation

Q. What statistical approaches validate the reproducibility of biological activity data?

  • Methodology :

  • Triplicate Replicates : Perform all assays in triplicate (n=3) and report mean ± SD.
  • ANOVA : Compare IC50 values across cell lines to identify significance (p < 0.05) .
  • Dose-Response Curves : Fit data to a sigmoidal model (e.g., GraphPad Prism) to calculate EC50/IC50 .

Q. How can computational tools guide the optimization of this compound’s selectivity?

  • Methodology :

  • Molecular Dynamics Simulations : Simulate binding to ATR kinase (PDB: 6NUX) over 100 ns to assess stability of ligand-protein interactions .
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to predict toxicity, bioavailability, and blood-brain barrier penetration .

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